1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol
Overview
Description
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol is a chemical compound with the molecular formula C9H9F3O2 and a molecular weight of 206.16 g/mol . It is characterized by the presence of difluoromethoxy and fluorophenyl groups attached to an ethan-1-ol backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-(difluoromethoxy)-4-fluorobenzaldehyde with a suitable reducing agent to yield the desired ethan-1-ol derivative . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(difluoromethoxy)-4-fluorobenzaldehyde, while reduction may produce various alcohol derivatives .
Scientific Research Applications
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol involves its interaction with specific molecular targets. The difluoromethoxy and fluorophenyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)ethan-1-ol
- Difluoromethyl phenyl sulfide
- 2-(Difluoromethoxy)-4-fluorobenzaldehyde
Uniqueness
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its stability, reactivity, and binding affinity, making it valuable in various research applications .
Properties
IUPAC Name |
1-[2-(difluoromethoxy)-4-fluorophenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-5,9,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNONPQNUQKFOEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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